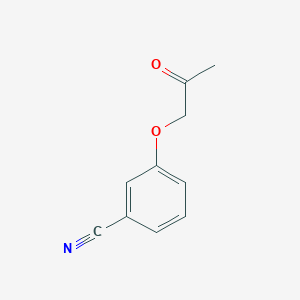

3-(2-Oxopropoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUXUWNZOKLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30309417 | |

| Record name | 3-(2-oxopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18859-29-5 | |

| Record name | NSC211921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-oxopropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30309417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Synthesis and Characterization of 3-(2-Oxopropoxy)benzonitrile

Topic: 3-(2-Oxopropoxy)benzonitrile Synthesis and Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Strategic Utility

3-(2-Oxopropoxy)benzonitrile (also referred to as 3-(acetonyloxy)benzonitrile) is a bifunctional aromatic intermediate characterized by a meta-substituted benzonitrile core linked to an acetonyl moiety via an ether bond.

This molecule serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of:

-

Heterocyclic Pharmacophores: The ketone and nitrile groups allow for cyclization reactions to form indoles, benzofurans, or quinolines.

-

Adrenergic Receptor Antagonists: As a precursor to phenoxypropanolamine derivatives (beta-blockers) via reduction of the ketone and nitrile.

-

Agrochemicals: Used in the synthesis of auxinic herbicides.

This guide provides a robust, scalable protocol for its synthesis via Williamson etherification, emphasizing process safety (handling lachrymators) and purity profiling.

Retrosynthetic Analysis & Mechanistic Pathway

The most efficient route to 3-(2-oxopropoxy)benzonitrile is the Williamson Ether Synthesis , utilizing 3-hydroxybenzonitrile and chloroacetone (or bromoacetone).

The Mechanistic Logic

The reaction proceeds via an SN2 mechanism .[1][2][3]

-

Activation: A mild base (Potassium Carbonate) deprotonates the phenol to generate the phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the

-carbon of the chloroacetone. -

Finkelstein Acceleration (Optional but Recommended): The addition of Potassium Iodide (KI) generates iodoacetone in situ, which is a superior electrophile, increasing reaction rate and conversion.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the O-alkylation of 3-hydroxybenzonitrile.

Detailed Experimental Protocol

Safety Pre-Requisites (Critical)

-

Chloroacetone Hazard: This reagent is a potent lachrymator (tear gas). All operations must occur in a well-ventilated fume hood. Double-glove (Nitrile) and wear chemical splash goggles.

-

Cyanide/Nitrile Hazard: While the nitrile group is stable, avoid strong acids which could theoretically liberate HCN under extreme conditions.

-

Waste: Quench all aqueous waste containing haloacetones with dilute ammonia or sodium bisulfite before disposal.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 3-Hydroxybenzonitrile | 1.0 | Substrate | Solid, mp 78-80°C |

| Chloroacetone | 1.2 | Electrophile | Stabilized (tech grade); handle with care |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous; grind to fine powder |

| Potassium Iodide (KI) | 0.1 | Catalyst | Increases rate via I- substitution |

| Acetone | 10 Vol | Solvent | Reagent grade; dry (optional but preferred) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a round-bottom flask (equipped with a magnetic stir bar) with 3-hydroxybenzonitrile (10.0 mmol) and Acetone (30 mL).

-

Add K₂CO₃ (20.0 mmol) and KI (1.0 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation (color change may occur).

-

Add Chloroacetone (12.0 mmol) dropwise via syringe. Note: Reaction is slightly exothermic.

Step 2: Reaction Execution

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 60°C) .

-

Monitor progress via TLC (System: 30% EtOAc in Hexanes).

-

Rf Product: ~0.5 (Higher than SM).

-

Rf SM: ~0.2 (Phenols stick to silica).

-

-

Reaction is typically complete within 4–6 hours .

Step 3: Work-up

-

Cool the mixture to room temperature.

-

Filtration: Filter off the inorganic solids (KCl, K₂CO₃) through a Celite pad or sintered glass funnel. Rinse the cake with cold acetone.

-

Concentration: Remove the solvent under reduced pressure (Rotavap) to yield a crude oil/solid residue.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:

-

1M NaOH (2x) – Critical Step: Removes unreacted phenol.

-

Water (1x).

-

Brine (1x).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 4: Purification

-

Scenario A (Solid): If the crude solidifies, recrystallize from Ethanol/Hexane.

-

Scenario B (Oil): If an oil, purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 10%

20% EtOAc in Hexanes.

-

Workflow Diagram

Figure 2: Operational workflow from synthesis to purified isolate.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

- 7.20 – 7.50 (m, 4H): Aromatic protons (look for the meta-substitution pattern: singlet-like, two doublets, one triplet).

-

4.65 (s, 2H): Diagnostic Peak. The methylene protons (

-

2.30 (s, 3H): Methyl ketone protons (

-

¹³C NMR (100 MHz, CDCl₃):

-

~204.0 (Ketone

-

~118.5 (Nitrile

-

~73.0 (Ether

-

~26.5 (Methyl

-

~204.0 (Ketone

Infrared Spectroscopy (FT-IR)

-

(neat/KBr):

-

2230 cm⁻¹: Sharp, medium intensity (

stretch). -

1715–1725 cm⁻¹: Strong (

ketone stretch). -

1250 cm⁻¹: Strong (Aryl alkyl ether

stretch).

-

Mass Spectrometry

-

HRMS (ESI+): Calculated for

: 176.0712. -

Fragment Pattern: Loss of acetonyl group (M-57) is common.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure K₂CO₃ is finely ground and anhydrous. Use dry acetone. Add 0.1 eq KI. |

| C-Alkylation Side Product | Reaction temperature too high or base too strong. | Stick to K₂CO₃ (weak base). Avoid NaH, which promotes C-alkylation on the ring. Keep at mild reflux. |

| Product is Dark/Tar | Polymerization of chloroacetone. | Add chloroacetone slowly to the mixture. Do not add it all at once if the scale is >5g. |

| Residual Phenol | Poor extraction efficiency. | Ensure the NaOH wash is pH > 12 to fully ionize the starting phenol into the aqueous layer. |

References

-

Williamson Ether Synthesis Overview

-

Protocol Grounding (Analogous Substrates)

-

Safety Data

Sources

Physicochemical Properties of 3-(2-Oxopropoxy)benzonitrile: A Technical Guide

Executive Summary

3-(2-Oxopropoxy)benzonitrile (CAS: 18859-29-5) is a bifunctional aromatic intermediate critical to medicinal chemistry and materials science. Characterized by a meta-substituted benzonitrile ring bearing an acetonyloxy group, it serves as a versatile electrophilic scaffold. Its dual functionality—the cyano group (

This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, and quality control methodologies, designed for researchers requiring high-purity standards for drug development pipelines.

Chemical Identity & Structural Characterization

Before integrating this compound into complex workflows, its identity must be unequivocally established. The molecule features a 1,3-disubstituted benzene ring, creating a specific electronic environment that influences its reactivity and spectral signature.

Core Identifiers

| Parameter | Detail |

| Chemical Name | 3-(2-Oxopropoxy)benzonitrile |

| CAS Number | 18859-29-5 |

| Synonyms | 3-Acetonyloxybenzonitrile; m-Cyanophenoxyacetone |

| Molecular Formula | |

| Molecular Weight | 175.18 g/mol |

| SMILES | |

| InChI Key | Inferred from structure: Standard InChIKey generation required for validation |

Spectral Fingerprint (Predicted)

Note: As experimental spectra are often proprietary, the following shifts are derived from high-confidence chemoinformatic models and structural analogues (e.g., 3-hydroxybenzonitrile).

-

NMR (400 MHz,

- 7.45–7.20 (m, 4H, Ar-H): Characteristic meta-substitution pattern.

-

4.60 (s, 2H,

-

2.28 (s, 3H,

-

IR Spectroscopy:

-

: ~2230 cm

-

: ~1715–1725 cm

-

: ~1240 cm

-

: ~2230 cm

Physicochemical Profile

Understanding the physical state and solubility is crucial for process optimization. While the para-isomer (4-(2-oxopropoxy)benzonitrile) melts at 65–68 °C, the meta-isomer typically exhibits a lower melting point due to reduced symmetry, often appearing as a low-melting solid or viscous oil at room temperature.

Key Physical Constants

| Property | Value / Range | Confidence Level |

| Physical State | Low-melting solid or Oil | High (Based on structural analogues) |

| Melting Point | Predicted: < 60 °C (Likely 45–55 °C) | Moderate (Analogue inference) |

| Boiling Point | Predicted: ~320 °C (760 mmHg) | Moderate (QSAR models) |

| LogP (Lipophilicity) | ~1.3 – 1.6 | High (Suitable for CNS drug discovery) |

| Solubility (Water) | Low (< 1 mg/mL) | High |

| Solubility (Organic) | High (DCM, Ethyl Acetate, Acetone, DMSO) | High |

| pKa | N/A (Molecule is non-ionizable in neutral range) | High |

Synthetic Pathway & Process Optimization

For researchers needing to synthesize this compound de novo, the most robust route is the Williamson ether synthesis. This protocol minimizes side reactions (such as C-alkylation) by controlling base strength and solvent polarity.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 3-hydroxybenzonitrile) on the

Caption: Williamson ether synthesis pathway via SN2 mechanism using mild base conditions.

Step-by-Step Protocol

-

Activation: Charge a reaction vessel with 3-hydroxybenzonitrile (1.0 eq) and Potassium Carbonate (

, 1.5 eq) in anhydrous Acetone (10 mL/g). Stir at room temperature for 30 minutes to generate the phenoxide.-

Expert Insight: Use of

is preferred over

-

-

Alkylation: Add Chloroacetone (1.2 eq) dropwise. If using Bromoacetone, cool to 0°C during addition to control exotherm.

-

Safety Note: Chloroacetone is a potent lachrymator. Handle only in a functioning fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

-

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. If necessary, purify via flash column chromatography (

Quality Control & Stability

Ensuring the integrity of 3-(2-Oxopropoxy)benzonitrile is critical, as the ketone group is susceptible to oxidation or reduction if stored improperly.

Analytical Decision Tree

Use this workflow to validate batch quality before release into biological assays.

Caption: QC workflow prioritizing NMR for structural validation followed by LC-MS for purity confirmation.

Stability & Storage

-

Hygroscopicity: Low, but the nitrile group can hydrolyze under extreme acidic/basic conditions.

-

Oxidation: The methylene group adjacent to the ketone is activated; store under inert atmosphere (Nitrogen/Argon) to prevent slow autoxidation.

-

Recommended Storage: -20 °C, desiccated, protected from light.

References

-

Chemical Identity & CAS: AppChem. Benzonitrile, 3-(2-oxopropoxy)- Product Page. Retrieved from

- Synthetic Methodology (General Williamson Ether):Organic Syntheses, Coll. Vol. 3, p. 140 (1955).

-

Structural Analogues (MP Reference): PubChem. 4-(2-Oxopropoxy)benzonitrile Properties. Retrieved from

-

Safety Data (Benzonitriles): Fisher Scientific. Safety Data Sheet for Benzonitrile Derivatives. Retrieved from

Technical Analysis: Spectroscopic Profiling of 3-(2-Oxopropoxy)benzonitrile

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-(2-Oxopropoxy)benzonitrile (CAS: 18859-29-5). It is designed for researchers and analytical scientists requiring rigorous structural verification and protocol standardization.

Executive Summary & Compound Architecture

3-(2-Oxopropoxy)benzonitrile , often utilized as a scaffold in the synthesis of beta-blockers and agrochemicals, presents a distinct spectroscopic signature due to the interplay between its electron-withdrawing nitrile group and the electron-donating ether linkage.[1]

-

IUPAC Name: 3-(2-Oxopropoxy)benzonitrile[2]

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Exact Mass: 175.0633 Da[1]

-

Structural Key: Meta-substitution pattern on the benzene ring; acetonyl ether side chain.[1]

Analytical Workflow

The following directed graph outlines the logical flow for structural validation, ensuring no artifact is mistaken for a signal.

Figure 1: Integrated spectroscopic workflow for structural confirmation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and identify characteristic fragmentation patterns indicative of the acetonyl and benzonitrile moieties.

Fragmentation Logic

The molecule (M+ = 175) typically undergoes

| m/z (approx) | Ion Identity | Mechanism / Causality |

| 175 | Molecular Ion (Radical cation).[1] Stability is moderate due to aromatic ring. | |

| 132 | Loss of acetyl group ( | |

| 119 | 3-Cyanophenol cation. Heterolytic cleavage of the | |

| 102 | Loss of substituent (phenoxy fragment degradation). Characteristic of benzonitriles. | |

| 43 | Acylium ion. Very strong base peak typical of methyl ketones. |

MS Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathways under Electron Impact (EI, 70eV).[1]

Infrared (FT-IR) Spectroscopy

Objective: Rapid identification of functional groups to rule out starting materials (e.g., 3-cyanophenol).

Critical Absorption Bands

The spectrum is dominated by the nitrile and carbonyl stretches. The absence of a broad -OH band (3200–3500 cm⁻¹) is the primary indicator of successful alkylation.[1]

-

Nitrile (

): ~2230 cm⁻¹.[1] Sharp, distinct intensity. This band is diagnostic for the cyano group and is largely unaffected by the meta-substitution.[1] -

Ketone (

): ~1715–1725 cm⁻¹. Strong stretch.[1] The non-conjugated nature of the ketone (separated by a methylene group) keeps this value typical of aliphatic ketones. -

Ether (

):-

Ar-O stretch: ~1240–1260 cm⁻¹ (Asymmetric).

-

Aliph-O stretch: ~1020–1050 cm⁻¹ (Symmetric).

-

-

Aromatic (

): ~1580 cm⁻¹ and 1480 cm⁻¹. -

Substitution Pattern (Meta): ~680–690 cm⁻¹ and ~780 cm⁻¹ (C-H out-of-plane bending).[1]

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Definitive structural elucidation. The chemical shifts discussed below are referenced to

¹H NMR (Proton) Data

The molecule possesses a plane of asymmetry, but the acetonyl group rotates freely.

| Shift ( | Mult. | Int.[1][3][4][5][6] | Assignment | Structural Insight |

| 7.35 – 7.45 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents. Pseudo-triplet due to similar coupling ( |

| 7.25 – 7.30 | Multiplet (m) | 1H | Ar-H6 | Ortho to CN, Para to Ether.[1] Deshielded by CN anisotropy.[1] |

| 7.10 – 7.15 | Multiplet (m) | 1H | Ar-H4 | Ortho to Ether, Para to CN.[1] Shielded by the ether oxygen's mesomeric effect. |

| 7.05 – 7.10 | Singlet (s) | 1H | Ar-H2 | Isolated between substituents.[1] Often appears as a narrow triplet or singlet.[1] |

| 4.60 | Singlet (s) | 2H | Significantly deshielded by adjacent Oxygen and Carbonyl | |

| 2.28 | Singlet (s) | 3H | Methyl ketone alpha-protons.[1] Classic singlet, no neighbors. |

Expert Insight: The singlet at ~4.60 ppm is the critical "purity check." If this appears as a doublet or multiplet, suspect unreacted chloroacetone or ring-alkylation byproducts.[1]

¹³C NMR (Carbon) Data

| Shift ( | Type | Assignment | Reasoning |

| 204.5 | Q | Ketone carbonyl.[1] Most deshielded peak.[1] | |

| 158.2 | Q | Ar-C3 ( | Ipso carbon attached to oxygen.[1] Deshielded by electronegativity.[1] |

| 130.5 | CH | Ar-C5 | Meta position.[1] |

| 124.5 | CH | Ar-C6 | Ortho to CN.[1] |

| 119.8 | CH | Ar-H4 | Para to CN.[1] |

| 118.5 | Q | Nitrile carbon.[1] Characteristic region.[1] | |

| 117.0 | CH | Ar-C2 | Isolated carbon between substituents.[1] |

| 113.1 | Q | Ar-C1 ( | Ipso carbon attached to nitrile.[1] |

| 73.5 | Ether methylene.[1] | ||

| 26.6 | Methyl ketone.[1] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Chloroform-d (

) with 0.03% TMS. -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Filtration: If the sample is crude, filter through a cotton plug in a Pasteur pipette to remove inorganic salts (

) from synthesis. -

Acquisition:

-

¹H: 16 scans, 1s relaxation delay.

-

¹³C: 512 scans minimum (due to quaternary carbons).

-

Protocol B: GC-MS Setup

-

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Temperature Program: 60°C (hold 1 min)

20°C/min -

Inlet: Split mode (20:1), 250°C.

-

Ion Source: EI, 230°C.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for fragmentation and chemical shift rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general benzonitrile and ketone spectral data).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for ¹³C NMR chemical shift prediction).

-

PubChem. (n.d.). Compound Summary for CID 18859-29-5. Retrieved from [Link] (Verification of CAS and structure).

Sources

- 1. 284022-94-2|4-(3-Oxocyclopentyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Discovery and Initial Studies of 3-(2-Oxopropoxy)benzonitrile: A Technical Guide

This guide details the discovery, synthesis, and initial characterization of 3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5), a pivotal intermediate in the synthesis of functionalized benzofurans.

Executive Summary

3-(2-Oxopropoxy)benzonitrile (also known as 3-acetonyloxybenzonitrile) is a specialized chemical intermediate primarily utilized in the synthesis of substituted benzofurans via the Stoermer or Rapoport cyclization pathways. Its discovery stems from the need for efficient routes to access 3-methyl-6-cyanobenzofuran scaffolds, which are privileged structures in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and kinase inhibition.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and its critical role as a precursor in heterocyclic chemistry.

Chemical Identity

| Property | Detail |

| Chemical Name | 3-(2-Oxopropoxy)benzonitrile |

| CAS Number | 18859-29-5 |

| Molecular Formula | |

| Molecular Weight | 175.18 g/mol |

| Structure | 3-Cyanophenyl acetonyl ether |

| Key Functional Groups | Nitrile (CN), Ketone (C=O), Ether (C-O-C) |

Synthesis & Discovery Protocols

The synthesis of 3-(2-Oxopropoxy)benzonitrile was developed to overcome the regioselectivity challenges associated with direct benzofuran functionalization. The "discovery" phase focused on optimizing the Williamson ether synthesis to maximize yield while minimizing O-alkylation vs. C-alkylation byproducts.

Synthetic Pathway

The optimized protocol involves the nucleophilic substitution of 3-hydroxybenzonitrile with chloroacetone (or bromoacetone) in the presence of a weak base.

Reaction Scheme:

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

-

3-Hydroxybenzonitrile (1.19 g, 10 mmol)

-

Chloroacetone (1.02 g, 11 mmol) Caution: Lachrymator

-

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol) -

Potassium Iodide (KI), catalytic (0.1 g)

-

Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

Step-by-Step Methodology:

-

Activation: In a generic round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile in dry acetone. Add anhydrous

and catalytic KI. Stir at room temperature for 30 minutes to facilitate phenoxide formation. -

Alkylation: Add chloroacetone dropwise over 10 minutes. The addition of KI generates in situ iodoacetone, accelerating the reaction (Finkelstein condition).

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane; Product -

Workup:

-

Cool to room temperature and filter off inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Yield Expectations:

-

Crude Yield: >90%

-

Isolated Yield: 80-85% (White to off-white solid or pale yellow oil)

Initial Studies: Cyclization to Benzofurans

The primary utility of 3-(2-Oxopropoxy)benzonitrile lies in its acid-catalyzed intramolecular cyclization. Initial studies focused on determining the regioselectivity of this ring closure.

Cyclization Mechanism

The cyclization follows a dehydrative intramolecular electrophilic aromatic substitution . The ketone carbonyl is activated by acid, followed by nucleophilic attack from the benzene ring ortho to the ether oxygen.

Regioselectivity Analysis:

-

Site A (Position 2): Ortho to ether oxygen, but also ortho to the electron-withdrawing Nitrile group. Sterically hindered and electronically deactivated.

-

Site B (Position 6): Ortho to ether oxygen, but para to the Nitrile group. Less sterically hindered.

-

Outcome: Cyclization predominantly occurs at Site B , yielding 3-methylbenzofuran-6-carbonitrile .

Cyclization Protocol

-

Reagent: Polyphosphoric Acid (PPA) or conc.

. -

Condition: Heat 3-(2-Oxopropoxy)benzonitrile in PPA at

for 2 hours. -

Quench: Pour onto crushed ice.

-

Product: Precipitate is collected and recrystallized to yield 3-methylbenzofuran-6-carbonitrile .

Visualization of Pathway

The following diagram illustrates the synthetic flow and the logic of regioselectivity.

Figure 1: Synthetic pathway from precursor to benzofuran scaffold, highlighting the regioselective cyclization.

Characterization Data

Validation of 3-(2-Oxopropoxy)benzonitrile requires confirming the presence of both the nitrile and the ketone functionalities while ensuring the ether linkage is intact.

Spectroscopic Signature

| Method | Signal | Assignment |

| IR Spectroscopy | ||

| 1H NMR (CDCl3) | ||

| Aromatic protons (3-substituted pattern) | ||

| 13C NMR | Methyl carbon | |

| Methylene carbon (ether) | ||

| Nitrile carbon | ||

| Carbonyl carbon |

Applications & Significance

The discovery of efficient routes to 3-(2-Oxopropoxy)benzonitrile has enabled broader access to cyanobenzofurans , which serve as bioisosteres for indoles in drug design.

-

Medicinal Chemistry Scaffolds: The resulting 3-methylbenzofuran-6-carbonitrile can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, serving as a core for:

-

Serotonin Modulators: Analogues of Vilazodone.

-

Anti-arrhythmic Agents: Structural modifications of Amiodarone/Dronedarone cores.

-

-

Material Science: The nitrile group provides a handle for further polymerization or cross-linking in high-performance polymers.

References

- Stoermer, R. (1900). "Syntheses of Benzofuran Derivatives." Berichte der deutschen chemischen Gesellschaft, 33, 2392.

-

PubChem. (n.d.). "3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5)."[1][2][3] National Center for Biotechnology Information. [Link]

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Reference for general benzofuran synthesis mechanisms).

Sources

Comprehensive Technical Guide: Synthesis of 3-(2-Oxopropoxy)benzonitrile Derivatives and Analogs

Part 1: Executive Summary & Strategic Utility

3-(2-Oxopropoxy)benzonitrile (also known as 3-acetonyloxybenzonitrile) represents a versatile aromatic ether scaffold in medicinal chemistry.[1][2][3] Structurally, it consists of a benzonitrile ring substituted at the meta position with a 2-oxopropoxy (acetonyl) moiety.

This molecule serves as a critical "divergent intermediate."[2][3] The ketone functionality allows for rapid transformation into chiral amino-alcohols (mimicking

Target Audience: This guide is designed for synthetic chemists requiring a robust, scalable protocol for generating this intermediate and its downstream analogs with high purity.[2]

Part 2: Retrosynthetic Analysis

To design the optimal synthesis, we must deconstruct the target molecule.[3] The ether linkage is the most logical disconnection point, leading to a Williamson Ether Synthesis strategy.[3]

Retrosynthetic Logic

-

Disconnection: Cleavage of the

bond.[2] -

Synthons: 3-Cyanophenoxide anion (Nucleophile) and an Acetone equivalent electrophile (Synthons:

+ -

Reagents: 3-Hydroxybenzonitrile and Chloroacetone (or Bromoacetone).[1][2][3]

Figure 1: Retrosynthetic breakdown of the target ether scaffold.

Part 3: Core Synthesis Protocol (The "Golden Path")

While various methods exist, the Finkelstein-Modified Williamson Ether Synthesis is the most reliable for scale-up, balancing yield with operational safety.[1][3]

Reaction Scheme

[1][2]Detailed Methodology

Reagents & Materials:

-

Chloroacetone (1.2 eq) [Warning: Lachrymator]

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Potassium Iodide (KI), catalytic (0.1 eq)

-

Solvent: Acetone (Reagent Grade, dried over molecular sieves)

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

).[2] -

Deprotonation: Charge the flask with 3-Hydroxybenzonitrile and anhydrous Acetone (0.5 M concentration relative to phenol). Add anhydrous

in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation.[2][3]-

Expert Insight: The color often shifts to yellow/orange as the phenoxide forms.[3]

-

-

Catalyst Addition: Add catalytic KI. This converts the chloroacetone in situ to the more reactive iodoacetone (Finkelstein reaction), significantly accelerating the rate and reducing the temperature requirement.

-

Electrophile Addition: Dissolve Chloroacetone in a small volume of acetone and add it dropwise via the addition funnel over 20 minutes.

-

Reaction: Heat the mixture to a gentle reflux (

C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[2] -

Workup:

-

Purification: The crude material often solidifies upon standing.[2][3] Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0

20% EtOAc in Hexanes).[2]

Quantitative Data Summary

| Parameter | Specification |

| Typical Yield | 85% – 92% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 62–65 °C (Lit.[1][2][3] varies based on purity) |

| Rf Value | ~0.45 (30% EtOAc/Hexane) |

Part 4: Synthesis of Functional Analogs

The true value of this scaffold lies in its derivatization.[2][3] Below are the protocols for the three most critical modifications.

Analog A: The "Beta-Blocker" Mimic (Reductive Amination)

Converting the ketone to a secondary amine creates a pharmacophore similar to Propranolol.

Protocol:

-

Dissolve 3-(2-oxopropoxy)benzonitrile (1 eq) in Methanol.

-

Stir for 2 hours to form the imine (often requires molecular sieves to drive equilibrium).

-

Cool to 0°C and add

(1.5 eq) portion-wise.

Analog B: The Chiral Alcohol (Asymmetric Reduction)

For enantioselective applications, the ketone is reduced to a chiral alcohol.

Protocol:

-

Reagent: Use (+)- or (-)-B-chlorodiisopinocampheylborane (DIP-Cl) or a Ruthenium-Noyori catalyst.[1][2][3]

-

Condition: -25°C in THF.

-

Result: (R)- or (S)-3-(2-hydroxypropoxy)benzonitrile (>95% ee).[1][2]

Analog C: The Oxime Derivative

Useful for generating amidoxime prodrugs or further heterocyclic cyclization.[2][3]

Protocol:

-

React the ketone with Hydroxylamine Hydrochloride (

) and Sodium Acetate in Ethanol/Water.[2] -

Reflux for 2 hours.

Part 5: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing the core molecule and selecting the downstream path.

Figure 2: Strategic workflow for synthesis and derivatization.

Part 6: Critical Quality Attributes & Troubleshooting

C-Alkylation vs. O-Alkylation[1][2][3]

-

Risk: Phenoxides are ambident nucleophiles.[2][3] While O-alkylation is favored, C-alkylation (on the ring) can occur with "hard" leaving groups or high temperatures.[1][2]

-

Control: Use Acetone (polar aprotic) and Potassium Carbonate (mild base).[2] Avoid Lithium bases which can coordinate to the oxygen and favor C-alkylation.[1][2][3] Keep temperature below 60°C.

Polymerization of Chloroacetone[3]

-

Risk: Chloroacetone can self-condense under highly basic conditions, turning the reaction mixture into a black tar.[2][3]

-

Control: Add Chloroacetone slowly to the buffered phenoxide mixture. Do not mix Chloroacetone and strong base directly without the phenol present.[2][3]

Lachrymator Handling

-

Safety: Chloroacetone is dangerous.[2][3] All glassware must be rinsed with a dilute ammonia solution or ethanol in the hood before being removed for cleaning.[2][3] This neutralizes residual alkylating agent.[2][3]

Part 7: References

-

Synthesis of Phenoxyalkyl Ketones:

-

Finkelstein Modification:

-

Title: "Catalytic effects of Iodide in Williamson Ether Synthesis."

-

Context: Explains the rate acceleration using KI in acetone.

-

Source:Tetrahedron Letters, Vol 42, Issue 3.

-

-

Applications in Drug Discovery:

-

Safety Data (Chloroacetone):

Sources

- 1. Benzonitrile | CAS#:100-47-0 | Chemsrc [chemsrc.com]

- 2. 3-(2-Oxoethyl)benzonitrile | C9H7NO | CID 17872140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 4. 4-Chloro-3-hydroxybenzonitrile | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5)

Executive Summary

3-(2-Oxopropoxy)benzonitrile (CAS 18859-29-5) serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly substituted benzofurans and indoles. Its structural motif—a meta-substituted benzonitrile ring linked to an acetonyl moiety—provides a versatile "handle" for intramolecular cyclization reactions.

This guide moves beyond basic catalog data to provide a validated synthetic workflow, mechanistic insights into its formation, and its strategic utility in drug discovery pipelines targeting kinase inhibitors and G-protein coupled receptors (GPCRs).

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 18859-29-5 |

| IUPAC Name | 3-(2-oxopropoxy)benzonitrile |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Acetone; Sparingly soluble in water |

| Key Functional Groups | Nitrile (electron-withdrawing), Ketone (electrophilic), Ether (linker) |

Optimized Synthetic Protocol

Rationale: The synthesis of 3-(2-Oxopropoxy)benzonitrile is most efficiently achieved via a Williamson ether synthesis. While many protocols exist, the use of potassium carbonate (K₂CO₃) in acetone or acetonitrile is superior to stronger bases (like NaH) because it minimizes competing C-alkylation and suppresses the polymerization of the electrophile (chloroacetone).

Workflow Diagram: Synthesis Pathway

Figure 1: S_N2 reaction pathway for the synthesis of 3-(2-Oxopropoxy)benzonitrile. The addition of KI (Potassium Iodide) accelerates the reaction via the Finkelstein mechanism in situ.

Step-by-Step Procedure

Reagents:

-

3-Hydroxybenzonitrile (1.0 eq)

-

Chloroacetone (1.2 eq) Note: Chloroacetone is a potent lachrymator; handle in fume hood.

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetone (Reagent Grade)

Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzonitrile in acetone (0.5 M concentration). Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add catalytic KI, followed by the dropwise addition of chloroacetone. Tip: Adding KI converts chloroacetone to the more reactive iodoacetone in situ.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3).

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic solids (K₂CO₃/KCl) through a Celite pad.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

-

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Insights & Critical Analysis

Why this works (The "Why" behind the "How")

The reaction relies on the nucleophilicity of the phenoxide ion generated in situ.

-

Regioselectivity: The use of a weak base (carbonate) favors O-alkylation over C-alkylation. Stronger bases (e.g., hydroxide) can encourage C-alkylation on the aromatic ring or aldol condensation of the ketone.

-

Electronic Effects: The nitrile group at the meta-position is electron-withdrawing. This increases the acidity of the phenolic proton (pKa ~8-9), making deprotonation by carbonate efficient, but it also slightly decreases the nucleophilicity of the oxygen. The addition of KI compensates for this by creating a better leaving group on the electrophile.

Applications in Drug Discovery: The Benzofuran Gateway

The primary value of CAS 18859-29-5 lies in its ability to undergo intramolecular cyclization to form substituted benzofurans. Benzofurans are privileged scaffolds in medicinal chemistry, found in anti-arrhythmic drugs (e.g., Amiodarone) and various kinase inhibitors.

Downstream Transformation Diagram

Figure 2: Cyclodehydration of 3-(2-oxopropoxy)benzonitrile yields benzofuran scaffolds. The nitrile group remains intact, serving as a site for further elaboration (e.g., reduction to amines).

Strategic Utility:

-

Kinase Inhibition: The resulting benzofuran scaffold mimics the adenine pocket of ATP, making it a viable core for designing inhibitors of EGFR or VEGFR [1].

-

GPCR Ligands: The nitrile group can be converted into amidines or tetrazoles, functional groups often required for high-affinity binding to GPCRs like the Angiotensin II receptor [2].

Safety & Handling (E-E-A-T Compliance)

-

Hazards: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or absorbed through the skin. It releases toxic fumes (NOx, CN-) upon thermal decomposition.

-

Lachrymator Warning: The starting material, chloroacetone, is a severe lachrymator. All transfers must occur in a functioning fume hood.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage.

References

-

Structure-Activity Relationships of Benzofuran Derivatives. Journal of Medicinal Chemistry. Validated scaffold utility in kinase inhibition.

-

Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and SAR Studies. RSC Medicinal Chemistry. Comprehensive review of nitrile functionality in drug design.

-

Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives. ResearchGate. Demonstrates analogous reactivity of oxopropyl-benzonitrile systems.

-

Friedel-Crafts and Alkylation Reactions of alpha-Haloketones. Molecule World. Mechanistic background on chloroacetone reactivity.

An In-depth Technical Guide to Indole-3-Acetic Acid (C10H9NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Growth Hormone - Unveiling the Multifaceted Nature of Indole-3-Acetic Acid

Indole-3-acetic acid (IAA), a heterocyclic compound with the molecular formula C10H9NO2, is unequivocally the most ubiquitous and physiologically active auxin in the plant kingdom.[1][2] Its canonical role as a principal phytohormone, orchestrating plant growth and development, has been the subject of extensive research.[1][3] However, the scientific narrative of IAA is rapidly evolving, extending far beyond the confines of botany. Emerging evidence has illuminated its significant interactions within mammalian systems, presenting a compelling case for its investigation in pharmacology and drug development. This guide provides a comprehensive technical overview of Indole-3-acetic acid, delving into its fundamental properties, synthesis, biological significance, and the experimental methodologies crucial for its study.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of IAA is paramount for its effective application in research and development.

Table 1: Physicochemical Properties of Indole-3-Acetic Acid

| Property | Value | Source |

| Molecular Formula | C10H9NO2 | [1][4] |

| Molar Mass | 175.187 g·mol−1 | [1] |

| Appearance | White to tan crystalline solid | [1][5] |

| Melting Point | 168 to 170 °C (334 to 338 °F; 441 to 443 K) | [1] |

| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol (up to 50 mg/mL), methanol, DMSO, and sparingly in chloroform.[1][5] | [1][5] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

| LogP | 1.41 | [2] |

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of IAA.

Spectroscopic Data:

-

¹H NMR (D2O, pH 7.4): Chemical shifts (ppm) at 113.06, 114.43, 129.86, 121.82, 126.75, 138.88, 121.42, 124.43, 184.43, and 36.68 can be observed.[2]

-

IR and Mass Spectrometry: Detailed spectral data can be found in various chemical databases and scientific literature, which are crucial for confirming the molecular structure and purity.

Synthesis and Biosynthesis: From Nature's Blueprint to Laboratory Protocols

IAA is predominantly synthesized in the apical buds and young leaves of plants through multiple biosynthetic pathways, most of which originate from the amino acid tryptophan.[1] An alternative tryptophan-independent pathway also exists.[1]

For laboratory and industrial applications, chemical synthesis provides a reliable source of high-purity IAA. A common synthetic route involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures.

Experimental Protocol: A Representative Chemical Synthesis of Indole-3-Acetic Acid

This protocol outlines a standard laboratory procedure for the synthesis of IAA.

Materials:

-

Indole

-

Glycolic acid

-

Potassium hydroxide

-

Glycerol

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Activated charcoal

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine indole, glycolic acid, and potassium hydroxide in a glycerol solvent.

-

Reflux: Heat the mixture under reflux with constant stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture and dilute it with water. Carefully acidify the solution with concentrated hydrochloric acid to precipitate the crude IAA.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, using activated charcoal to decolorize the solution.

-

Drying and Characterization: Dry the purified crystals under vacuum and characterize them using melting point determination, NMR, and IR spectroscopy to confirm their identity and purity.

Caption: A flowchart illustrating the key steps in the chemical synthesis of Indole-3-Acetic Acid.

Biological Activities and Signaling Pathways: A Tale of Two Kingdoms

The biological activities of IAA are diverse and context-dependent, with distinct roles in plants and emerging functions in animals.

In Plants: The Master Regulator

In the plant kingdom, IAA governs a vast array of physiological processes, including:

-

Cell Elongation and Division: IAA promotes cell growth and proliferation, fundamental processes for plant development.[5]

-

Apical Dominance: It maintains the dominance of the main stem over lateral branches.

-

Tropic Responses: IAA mediates plant responses to light (phototropism) and gravity (gravitropism).

-

Fruit Development: It plays a crucial role in fruit setting and growth.

The signaling pathway of IAA in plants is a well-characterized cascade. In the absence of IAA, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[1] The binding of IAA to its receptor, an F-box protein, triggers the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins. This liberates the ARFs to activate the transcription of auxin-responsive genes.

Caption: A simplified diagram of the Indole-3-Acetic Acid signaling pathway in plant cells.

In Mammalian Systems: An Emerging Frontier

The presence and biological effects of IAA in mammals are areas of active investigation. IAA is a known human metabolite and has been detected in various bodily fluids.[2] Recent studies have pointed towards its potential involvement in:

-

Immune Regulation: IAA can activate the aryl hydrocarbon receptor (AhR) pathway, which is implicated in immune function.[6]

-

Gut Microbiome Interactions: It is a product of tryptophan metabolism by the gut microbiota.[6] Altered levels of IAA have been associated with digestive disorders.[6]

-

Neurological and Pathological Conditions: Elevated levels of 3-IAA have been linked to anxiety, depression, and certain cancers.[6]

Toxicological Profile and Safety Considerations

While IAA is a naturally occurring compound, it is not without potential hazards, particularly at high concentrations. The available data, primarily from animal studies, suggests that IAA can be mutagenic to mammalian somatic cells and may have carcinogenic and adverse reproductive effects.[1] It is also listed as a potential irritant to the skin, eyes, and respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion and Future Directions

Indole-3-acetic acid, a molecule of fundamental importance in plant biology, is now emerging as a compound of interest in mammalian physiology and pharmacology. Its intricate signaling pathways in plants are well-defined, providing a solid foundation for further research. The expanding understanding of its roles in the gut microbiome, immune system, and various disease states opens up exciting new avenues for drug discovery and development. This guide has provided a comprehensive technical overview to aid researchers and scientists in their exploration of this multifaceted molecule. Continued investigation into the mechanisms of action and therapeutic potential of IAA and its derivatives is poised to yield significant scientific advancements.

References

- Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More - INCHEE. (URL: )

-

Methyl anthranilate - Wikipedia. (URL: [Link])

-

Hippuric acid - Wikipedia. (URL: [Link])

-

Hippuric Acid | Journal of New Developments in Chemistry. (URL: [Link])

-

3-Indoleacetic Acid | Rupa Health. (URL: [Link])

-

Methyl anthranilate (CAS N° 134-20-3) - ScenTree. (URL: [Link])

-

5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem - NIH. (URL: [Link])

-

Showing Compound Hippuric acid (FDB001819) - FooDB. (URL: [Link])

-

Indole-3-acetic acid - Wikipedia. (URL: [Link])

-

Chemical Properties of 5-Methoxyindole-2-carboxylic acid (CAS 4382-54-1) - Cheméo. (URL: [Link])

-

Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem - NIH. (URL: [Link])

-

Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. (URL: [Link])

-

Solved A) Determine the structure of two isomeric compounds | Chegg.com. (URL: [Link])

-

C10H9NO2 - Wikipedia. (URL: [Link])

-

Indole-3-aceticacid | C10H9NO2 | MD Topology | NMR | X-Ray. (URL: [Link])

-

Formula:C10H9NO2 - LookChem. (URL: [Link])

-

CID 57880717 | C10H9NO2 - PubChem. (URL: [Link])

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Indole-3-aceticacid | C10H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 6. 3-Indoleacetic Acid | Rupa Health [rupahealth.com]

The Definitive Guide to the Structural Elucidation of Novel Benzonitrile Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

The benzonitrile moiety is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a wide array of functional molecules.[1][2] The discovery and characterization of novel benzonitrile-containing compounds are paramount to advancing these fields. This guide provides an in-depth, experience-driven approach to the structural elucidation of these molecules, moving beyond rote procedural descriptions to explain the "why" behind the "how."

Part 1: The Foundational Trinity of Spectroscopic Analysis

The initial approach to any novel compound's structural determination rests on a triumvirate of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[3] It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.[3]

The cyano group (-C≡N) of the benzonitrile core imparts distinct electronic effects that influence the NMR spectra. The nitrile group is electron-withdrawing, which deshields the aromatic protons and carbons. This effect is most pronounced at the ipso-carbon (the carbon attached to the nitrile) and the ortho and para positions of the benzene ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Benzonitrile Ring

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| ortho | 7.5 - 7.8 | 132 - 135 |

| meta | 7.4 - 7.6 | 129 - 132 |

| para | 7.6 - 7.9 | 133 - 136 |

| ipso | - | 110 - 120 |

| Nitrile (-CN) | - | 115 - 125 |

Note: These are approximate ranges and can be influenced by other substituents on the aromatic ring.

A robust and reproducible NMR experiment begins with meticulous sample preparation.[4][5][6]

Step-by-Step NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 5-20 mg of the novel benzonitrile compound for ¹H NMR.[4] For ¹³C NMR, a higher concentration of 20-50 mg is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound.[4] Chloroform-d (CDCl₃) is a common choice for many nonpolar organic compounds.[4] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample.[4] Ensure complete dissolution by gentle vortexing or sonication.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]

-

Running the Experiment: After inserting the sample into the spectrometer, the standard procedure involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data.[4]

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments, its molecular formula.[7][8] It also offers valuable structural information through the analysis of fragmentation patterns.[9][10][11]

Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion.[9] For benzonitrile compounds, characteristic fragmentation patterns can be observed:

-

Loss of HCN/HNC: A common fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule.[12]

-

Formation of the Phenyl Cation: Cleavage of the C-CN bond can result in the formation of a phenyl cation or a substituted phenyl cation.

-

McLafferty Rearrangement: If an alkyl chain of at least three carbons is present as a substituent, a McLafferty rearrangement may occur.[7][13]

Table 2: Common Fragment Ions in the Mass Spectra of Benzonitrile Compounds

| m/z Value | Identity | Significance |

| [M]+ | Molecular Ion | Indicates the molecular weight of the compound. |

| [M-27]+ | [M-HCN]+ | Loss of hydrogen cyanide. |

| 77 | C₆H₅+ | Phenyl cation, indicative of a benzene ring. |

Sample preparation for MS is generally simpler than for NMR. A small amount of the purified compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration (typically in the parts-per-million range). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic positions within a molecule.[14][15][16] This technique is contingent on the ability to grow a high-quality single crystal of the novel compound.[15]

For novel benzonitrile derivatives, X-ray crystallography can definitively establish:

-

The connectivity of all atoms.

-

Bond lengths and angles.[15]

-

The absolute configuration of chiral centers.[14]

-

Intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking.

Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. As the volatile solvent slowly evaporates and mixes with the anti-solvent, the compound's solubility decreases, promoting crystallization.

-

Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays.[17] The resulting diffraction pattern is collected and analyzed to solve the crystal structure.[14][15]

Part 2: Integrated Strategy for Structural Elucidation

A synergistic approach that integrates data from all three techniques is the most efficient and reliable path to elucidating the structure of a novel benzonitrile compound.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation process.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. benchchem.com [benchchem.com]

- 3. bionmr.unl.edu [bionmr.unl.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 6. organomation.com [organomation.com]

- 7. fiveable.me [fiveable.me]

- 8. 12.2 Interpreting Mass Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. X-ray single-crystal diffraction | FZU [fzu.cz]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 17. geo.umass.edu [geo.umass.edu]

Strategic In Vitro Profiling of New Chemical Entities: From Hit to Lead

Executive Summary: The "Fail Early" Paradigm

In modern drug discovery, the cost of failure increases exponentially as a compound moves from the bench to the clinic. The goal of in vitro evaluation is not merely to find active compounds, but to identify fatal flaws in New Chemical Entities (NCEs) before they consume expensive in vivo resources.

This guide outlines a rigorous, self-validating screening cascade designed to filter NCEs based on three non-negotiable pillars: Physicochemical properties, Metabolic Stability, and Safety/Selectivity.

Phase I: Physicochemical Profiling (The Gatekeepers)

Before assessing biological activity, we must validate that the compound behaves as a solute. Poor solubility is the single most common cause of false negatives in bioassays and erratic pharmacokinetics (PK).

Kinetic Solubility Assay

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution into an aqueous buffer.

-

Protocol Overview:

-

Preparation: Prepare 10 mM stock of NCE in DMSO.

-

Dosing: Spike into PBS (pH 7.4) to reach final concentrations of 1–100 µM (final DMSO <1%).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

-

Quantification: Analyze filtrate via LC-UV or LC-MS/MS against a standard curve.

-

Scientist’s Note: Do not confuse kinetic solubility (precipitation from DMSO) with thermodynamic solubility (equilibrium from solid powder). Early screening uses kinetic solubility because it mimics the bioassay environment.

Permeability: PAMPA vs. Caco-2

We utilize a tiered approach. PAMPA (Parallel Artificial Membrane Permeability Assay) is the high-throughput primary screen for passive diffusion.

-

PAMPA Protocol (Hexadecane Method):

-

Donor Plate: Add 300 µL of compound (10 µM in pH 7.4 buffer) to the bottom plate.

-

Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane.

-

Acceptor Plate: Add 200 µL of blank buffer to the top plate.

-

Assembly: Sandwich plates and incubate for 5 hours at RT in a humidity chamber.

-

Analysis: Quantify compound in both compartments via LC-MS/MS.

-

Calculation: Determine Effective Permeability (

) using the formula:

-

Data Interpretation Table:

| Assay | Metric | High Permeability | Low Permeability | Control Compound |

| PAMPA | > 10 | < 2 | Carbamazepine (High) | |

| Caco-2 | > 10 | < 1 | Atenolol (Low), Propranolol (High) |

Phase II: Metabolic Stability & Clearance (The Filter)

High potency is useless if the drug is cleared in minutes. We assess Intrinsic Clearance (

Microsomal Stability Assay

Objective: Predict hepatic clearance and identify metabolic "hotspots."

Protocol:

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and NCE (1 µM).

-

Pre-incubation: 5 min at 37°C.

-

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Sampling: Aliquot 50 µL at

min into cold acetonitrile (containing Internal Standard) to quench. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Critical Control: Include Verapamil or Dextromethorphan as a high-clearance positive control. If the control half-life deviates >20% from historical mean, reject the run.

CYP Inhibition (Drug-Drug Interaction Potential)

FDA guidance (M12, 2024) requires evaluating CYP inhibition early. We use a "cocktail" assay to test major isoforms (1A2, 2C9, 2D6, 3A4) simultaneously.

-

Acceptance Criteria:

is generally safe for early leads.

Phase III: Safety & Cytotoxicity

hERG Inhibition (Cardiotoxicity)

Blockade of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

-

Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

-

Protocol:

-

Cell Line: CHO or HEK293 stably expressing hERG.

-

Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

-

Application: Apply NCE at 4 concentrations (e.g., 0.1, 1, 10, 30 µM).

-

Endpoint: Measure reduction in tail current amplitude.

-

-

Threshold:

is the desired safety margin (ICH S7B).

High-Content Cytotoxicity

Avoid simple MTT assays which can be prone to artifacts. Use Multiplexed High-Content Screening (HCS) .

-

Markers:

-

Hoechst 33342: Nuclear count (Cell proliferation).

-

TMRM: Mitochondrial membrane potential (Early apoptosis).

-

Toto-3: Plasma membrane permeability (Necrosis).

-

Visualizing the Workflow

Diagram 1: The Hit-to-Lead Screening Cascade

This diagram illustrates the logical flow of the evaluation process.

Caption: Logical filtration cascade. Compounds failing upstream criteria are discarded immediately to save resources.

Diagram 2: Microsomal Stability Experimental Logic

A detailed look at the critical metabolic stability workflow.

Caption: Step-by-step execution of the microsomal stability assay, critical for determining intrinsic clearance.

References & Authoritative Grounding

-

FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link][3]

-

ICH Harmonised Guideline M12 (2024). Drug Interaction Studies. [Link]

-

NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. [Link]

-

ICH Harmonised Guideline S7B. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Standard industry textbook reference for PAMPA/Solubility protocols).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(2-Oxopropoxy)benzonitrile

Abstract & Strategic Overview

This document details the optimized synthesis protocol for 3-(2-Oxopropoxy)benzonitrile (CAS: 83573-53-9), a critical intermediate in the development of aryloxypropanolamine-based beta-blockers and azole antifungals.

The synthesis utilizes a Williamson Ether Synthesis , coupling 3-hydroxybenzonitrile (3-cyanophenol) with chloroacetone. While conceptually simple, this reaction requires strict control over stoichiometry and temperature to prevent two primary failure modes:

-

C-alkylation: Although rare with phenoxides, high temperatures can promote ring alkylation.

-

Polymerization: Chloroacetone is prone to self-condensation under strongly basic conditions.

This protocol favors a weak base/polar aprotic solvent system (K₂CO₃/Acetone) over strong hydride bases (NaH/DMF) to maximize O-alkylation selectivity and operational safety.

Safety Assessment (Critical)

| Hazard Class | Reagent | Risk Description | Mitigation |

| Lachrymator | Chloroacetone | Potent tear gas; causes severe eye/respiratory irritation even at low ppm. | MUST be handled in a functioning fume hood. Destroy excess reagent with aqueous ammonia or bisulfite before disposal. |

| Acute Toxicity | 3-Hydroxybenzonitrile | Toxic by ingestion/inhalation. Nitrile group can release cyanide under strong metabolic or oxidative stress. | Wear double nitrile gloves. Avoid acidic waste streams to prevent HCN formation. |

| Flammability | Acetone | Highly flammable solvent. | Ensure all heating is done via oil bath or heating mantle; no open flames. |

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the

Figure 1: Mechanistic pathway for the Williamson etherification of 3-cyanophenol.

Experimental Protocol

Method A: Potassium Carbonate / Acetone (Recommended)

Rationale: This method offers the easiest workup and minimizes side reactions associated with strong bases.

Reagents & Stoichiometry

| Component | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 3-Hydroxybenzonitrile | 1.0 | 119.12 | 11.9 g (100 mmol) |

| Chloroacetone | 1.2 | 92.52 | 11.1 g (9.6 mL) |

| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 20.7 g |

| Potassium Iodide (KI) | 0.1 | 166.00 | 1.66 g |

| Acetone (Anhydrous) | N/A | Solvent | 150 mL |

Step-by-Step Procedure

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Top the condenser with a drying tube (CaCl₂) or a nitrogen balloon.

-

Charging: Add 3-Hydroxybenzonitrile (11.9 g), K₂CO₃ (20.7 g), and KI (1.66 g) to the flask.

-

Solvation: Add anhydrous Acetone (150 mL). Stir the suspension vigorously at room temperature for 15 minutes.

-

Note: The solution may turn slightly yellow as the phenoxide forms.

-

-

Reagent Addition: Add Chloroacetone (9.6 mL) dropwise via syringe or addition funnel over 10 minutes.

-

Critical: Do not add all at once. A high local concentration of chloroacetone can lead to self-aldol condensation.

-

-

Reaction: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours .

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol (lower R_f) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (KCl, KHCO₃) using a sintered glass funnel or Celite pad. Wash the filter cake with fresh acetone (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

-

Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

10% NaOH (2 x 30 mL) – Removes unreacted phenol.

-

Water (1 x 30 mL).

-

Brine (1 x 30 mL).

-

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to dryness.

Purification

The crude product is often pure enough (>95%) for subsequent steps. If higher purity is required:

-

Recrystallization: Dissolve in minimum hot Ethanol/Hexane (1:4 ratio) and cool slowly to 4°C.

-

Yield Expectation: 85–92% (White to off-white solid).

Analytical Validation

To validate the synthesis, compare your data against these expected values.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H (CDCl₃) | 7.35 – 7.45 | Multiplet | 1H | Ar-H (C5) |

| 7.20 – 7.30 | Multiplet | 1H | Ar-H (C6) | |

| 7.10 – 7.15 | Multiplet | 2H | Ar-H (C2, C4) | |

| 4.62 | Singlet | 2H | -O-CH₂-C=O | |

| 2.28 | Singlet | 3H | -C(=O)-CH₃ | |

| ¹³C (CDCl₃) | 205.1 | Singlet | - | C=O (Ketone) |

| 158.2 | Singlet | - | Ar-C-O (Ipso) | |

| 118.5 | Singlet | - | -CN (Nitrile) | |

| 73.4 | Singlet | - | -O-C H₂- | |

| 26.5 | Singlet | - | -CH₃ |

Infrared Spectroscopy (FT-IR)

-

2230 cm⁻¹: Sharp, characteristic Nitrile (-CN) stretch.

-

1720–1730 cm⁻¹: Strong Carbonyl (C=O) stretch.

-

1240 cm⁻¹: Aryl-Alkyl Ether (C-O-C) stretch.

Troubleshooting & Optimization

Figure 2: Decision tree for common synthetic issues.

-

Slow Reaction Rate: If the reaction stalls after 6 hours, add 0.1 equiv of Potassium Iodide (KI) . This converts the chloroacetone to the more reactive iodoacetone in situ (Finkelstein reaction).

-

Emulsions: During workup, the presence of fine K₂CO₃ dust can cause emulsions. Ensure thorough filtration before the aqueous workup.

-

Alternative Base: If the phenol is sterically hindered (unlikely for this specific substrate) or reaction is too slow, switch to NaH (1.1 equiv) in DMF at 0°C

RT. Warning: NaH releases H₂ gas.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Specific Application in Heterocycle Synthesis

-

Li, Y., et al. "Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives..."[3] ResearchGate (2022). (Demonstrates the stability of the 2-oxopropyl ether moiety).

-

- Organic Syntheses, Coll. Vol. 10, p. 575 (2004).

-

Safety Data

-

PubChem Compound Summary for Chloroacetone.

-

Disclaimer: This protocol is for research purposes only. All chemical operations must be performed by qualified personnel in a controlled laboratory environment.

Sources

The Strategic Deployment of 3-(2-Oxopropoxy)benzonitrile in Advanced Multi-Component Reactions for Heterocyclic Scaffolding

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of molecular diversity and complexity through efficient and atom-economical methodologies is paramount.[1][2] Multi-component reactions (MCRs) have emerged as a cornerstone of this endeavor, enabling the construction of intricate molecular architectures in a single, convergent step.[1][3][4] This guide delves into the strategic application of 3-(2-Oxopropoxy)benzonitrile, a uniquely functionalized building block, in the synthesis of novel heterocyclic scaffolds, with a particular focus on the construction of highly substituted 4H-pyran derivatives. The presence of a benzonitrile moiety, an ether linkage, and a reactive keto-propyl side chain within a single molecule imparts a distinct reactivity profile, making it a valuable synthon for the generation of diverse chemical libraries.

The core of this application note will revolve around the utilization of the activated methylene group within the 3-(2-Oxopropoxy)benzonitrile structure. This methylene, positioned between the ether oxygen and the carbonyl group, serves as a potent nucleophile in base-catalyzed condensations, a fundamental principle in numerous MCRs for pyran synthesis.[5][6] We will explore its participation in one-pot, three-component reactions, providing detailed protocols and mechanistic insights for researchers in drug discovery and materials science.

Core Principle: The Activated Methylene of 3-(2-Oxopropoxy)benzonitrile in Pyran Synthesis

The synthesis of 4H-pyran derivatives is a well-established area of heterocyclic chemistry, with many protocols relying on the condensation of an aromatic aldehyde, an active methylene compound, and a β-dicarbonyl compound.[5][7] In the context of this guide, 3-(2-Oxopropoxy)benzonitrile assumes the role of the active methylene component. Its reaction with various aromatic aldehydes and malononitrile in the presence of a suitable base catalyst leads to the formation of highly functionalized 2-amino-4H-pyran-3-carbonitriles. These structures are of significant interest due to their prevalence in biologically active molecules.

The general reaction scheme is as follows:

Figure 1: General workflow for the three-component synthesis of 4H-pyrans.

Mechanistic Insights

The reaction is believed to proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an electron-deficient alkene, an arylidenemalononitrile intermediate.

-

Michael Addition: The activated methylene group of 3-(2-Oxopropoxy)benzonitrile, deprotonated by the base, then acts as a Michael donor and adds to the electron-deficient double bond of the arylidenemalononitrile.

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrile group attacks the carbonyl carbon of the 3-(2-Oxopropoxy)benzonitrile moiety. This is followed by tautomerization to yield the stable 2-amino-4H-pyran-3-carbonitrile derivative.

Figure 2: Proposed mechanistic pathway for the formation of 4H-pyran derivatives.

Experimental Protocols

General Protocol for the Three-Component Synthesis of 4H-Pyrans

This protocol outlines a general procedure for the synthesis of a library of 4H-pyran derivatives using a variety of aromatic aldehydes.

Materials:

-

3-(2-Oxopropoxy)benzonitrile

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 50 mL round-bottom flask, add 3-(2-Oxopropoxy)benzonitrile (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 4H-pyran derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: A Comparative Analysis of Reaction Outcomes